N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide
CAS No.:
VCID: VC8502243
Molecular Formula: C20H12FN3O4
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide -](/images/structure/VC8502243.png)
Description |
N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide is a complex organic compound with a molecular formula of C20H12FN3O4 and a molecular weight of 377.33 g/mol . This compound is part of a broader class of benzooxazoles, which are known for their diverse biological activities and applications in pharmaceutical research. Synthesis and PreparationThe synthesis of N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not widely detailed in the literature, general methods for benzooxazole derivatives often involve condensation reactions and subsequent modifications to introduce the nitrobenzamide group. Suppliers and AvailabilityN-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide is available from specialized chemical suppliers, such as American Custom Chemicals Corporation and other Chinese suppliers . It is typically sold in small quantities, such as 5 mg, with a purity of 95% . Safety and HandlingGiven its chemical structure, handling N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide requires standard laboratory precautions, including the use of protective gloves and eyewear. Detailed safety data sheets (SDS) should be consulted for specific handling instructions. |
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Product Name | N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide |
Molecular Formula | C20H12FN3O4 |
Molecular Weight | 377.3 g/mol |
IUPAC Name | N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide |
Standard InChI | InChI=1S/C20H12FN3O4/c21-14-5-1-4-13(9-14)20-23-17-11-15(7-8-18(17)28-20)22-19(25)12-3-2-6-16(10-12)24(26)27/h1-11H,(H,22,25) |
Standard InChIKey | JHFIEDFSKDOOHA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
PubChem Compound | 1101515 |
Last Modified | Apr 15 2024 |
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